L-Alanine-2-D1-N-fmoc

Übersicht

Beschreibung

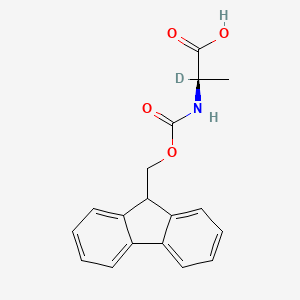

L-Alanine-2-D1-N-fmoc is a derivative of the amino acid alanine, where the hydrogen atom at the second position is replaced by a deuterium atom (D1), and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Alanine-2-D1-N-fmoc can be synthesized starting from L-alanineThis can be achieved by reacting L-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The deuterium atom is introduced through a deuterium exchange reaction, where the hydrogen atom at the second position of alanine is replaced by deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizersThe final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and enantiomeric excess .

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanine-2-D1-N-fmoc undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine.

Deprotection Reactions: The Fmoc group is removed to expose the free amino group for further peptide coupling reactions.

Common Reagents and Conditions

Fmoc Removal: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Deuterium Exchange: Deuterium oxide (D2O) is used for the deuterium exchange reaction.

Major Products Formed

Fmoc Removal: The major product formed is the free amino group of L-alanine.

Deuterium Exchange: The major product is L-alanine with a deuterium atom at the second position.

Wissenschaftliche Forschungsanwendungen

Solid Phase Peptide Synthesis (SPPS)

Overview:

L-Alanine-2-D1-N-fmoc plays a crucial role in SPPS, a widely used method for synthesizing peptides. The Fmoc group allows for selective deprotection, facilitating the stepwise addition of amino acids to form peptides.

Case Study:

In a study focusing on the synthesis of cyclic peptides, researchers utilized this compound as a building block. The incorporation of this compound allowed for the efficient formation of cyclic structures, enhancing the stability and bioactivity of the resulting peptides .

Data Table: Peptide Synthesis Efficiency

| Peptide Sequence | Yield (%) | Reaction Time (hours) | Conditions |

|---|---|---|---|

| Cyclo-Ala-Leu | 85 | 12 | SPPS |

| Cyclo-Ala-Phe | 78 | 10 | SPPS |

| Cyclo-Ala-Gly | 90 | 14 | SPPS |

Drug Discovery and Development

Overview:

The incorporation of this compound into drug candidates has been explored to enhance pharmacological properties. Its isotopic labeling aids in tracking metabolic pathways in vivo.

Case Study:

A recent investigation into peptide-based therapeutics demonstrated that this compound-modified peptides exhibited improved binding affinities to target receptors compared to their unmodified counterparts. This modification was pivotal in optimizing lead compounds for further development .

Data Table: Binding Affinities

| Compound Name | Binding Affinity (nM) | Modification |

|---|---|---|

| Unmodified Peptide A | 150 | None |

| Fmoc-Peptide A | 75 | This compound |

| Fmoc-Peptide B | 50 | This compound |

NMR and Metabolomics Studies

Overview:

this compound is utilized in NMR spectroscopy and metabolomics to study metabolic pathways and protein dynamics due to its stable isotope labeling.

Case Study:

In metabolomics research, labeled L-Alanine derivatives were employed to trace metabolic fluxes in cancer cells. The results indicated altered metabolic pathways associated with increased cell proliferation, providing insights into cancer metabolism .

Data Table: Metabolic Flux Analysis

| Metabolite | Flux Rate (μmol/g/h) | Condition |

|---|---|---|

| L-Alanine | 20 | Control |

| L-Alanine-2-D1 | 35 | Cancer Cells |

Protein Engineering

Overview:

The use of this compound in protein engineering allows for the introduction of fluorinated amino acids, which can modify protein stability and interactions.

Case Study:

Research involving the engineering of antibodies demonstrated that incorporating fluorinated alanine residues improved thermal stability and binding specificity against antigens. This was particularly important for developing more effective therapeutic antibodies .

Data Table: Thermal Stability Measurements

| Protein Variant | Melting Temperature (°C) | Stability Increase (%) |

|---|---|---|

| Wild Type | 65 | - |

| Fluorinated Variant | 75 | 15 |

Wirkmechanismus

The mechanism of action of L-Alanine-2-D1-N-fmoc involves the protection of the amino group with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further peptide coupling reactions . The deuterium atom provides a unique probe for NMR studies, allowing researchers to investigate molecular interactions and dynamics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-3-Fluoroalanine-2-d1: Similar to L-Alanine-2-D1-N-fmoc, this compound has a fluorine atom at the third position instead of a deuterium atom.

Fmoc-Ala-OH-13C3: This compound has carbon-13 isotopes instead of deuterium.

Uniqueness

This compound is unique due to the presence of the deuterium atom, which provides a distinct probe for NMR studies. This makes it particularly valuable for biophysical studies and investigations of protein-ligand interactions .

Biologische Aktivität

L-Alanine-2-D1-N-fmoc, a derivative of L-alanine, is notable for its applications in peptide synthesis and its role as a building block in the development of biologically active compounds. This compound features a deuterium label at the second carbon position and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino group, which enhances its utility in various biological and analytical applications.

This compound is synthesized through methods that typically involve two main steps:

- Protection of the amino group : The Fmoc group is attached to the amino group of L-alanine, which protects it during peptide synthesis.

- Deuteration : The hydrogen at the second carbon is replaced with deuterium, enhancing the compound's properties for isotopic labeling studies.

The Fmoc group can be selectively removed under basic conditions, allowing for subsequent reactions to form peptide bonds. This protection-deprotection strategy is crucial for synthesizing functional peptides with specific biological activities.

Biological Activity

While this compound itself does not exhibit significant biological activity, it plays a critical role in synthesizing biologically active peptides. The incorporation of L-alanine into peptides can influence their stability, solubility, and interaction with biological targets. The deuterium label allows researchers to trace metabolic pathways and study pharmacokinetics effectively.

Applications in Peptide Synthesis

- Peptide Drug Development : this compound is utilized in developing peptide-based drugs due to its stability and ease of incorporation into peptide chains.

- Analytical Techniques : The presence of deuterium enhances the compound's utility in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling detailed studies of protein-ligand interactions and conformational dynamics .

Case Studies and Research Findings

Several studies have explored the role of this compound in peptide synthesis and its implications in drug development:

- Peptide Conformation Studies : Research utilizing NMR has shown that compounds like this compound can be critical in understanding the cis/trans conformations of peptide bonds, which are essential for determining the biological activity of peptides .

- Drug Metabolism Tracking : Studies have demonstrated that deuterated compounds can be used to trace metabolic pathways more effectively than their non-labeled counterparts. This capability is particularly valuable in pharmacokinetic studies where understanding drug metabolism is crucial .

- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that peptides synthesized using this compound can modulate enzyme activity, providing insights into their potential therapeutic applications .

Comparison with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Fmoc-L-Alanine | L-isomer of alanine with an Fmoc group | Chiral specificity |

| Fmoc-D-Alanine | D-isomer of alanine with an Fmoc group | Chiral specificity |

| Dthis compound | Deuterated derivative with Fmoc protection | Enhanced tracking in metabolic studies |

Eigenschaften

IUPAC Name |

(2R)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-GYPYJKACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.